1-(4-Phenylpiperidin-1-yl)hexan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

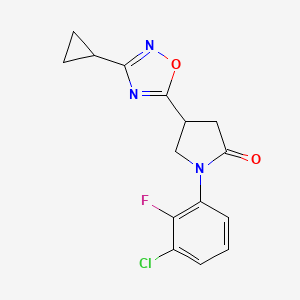

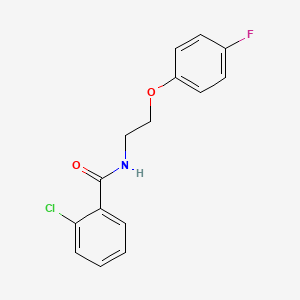

“1-(4-Phenylpiperidin-1-yl)hexan-2-ol” is a synthetic compound with the CAS Number: 866151-31-7 . It has a molecular weight of 261.41 and its IUPAC name is 1-(4-phenyl-1-piperidinyl)-2-hexanol . It is also known as AH-7921 and was first synthesized in the 1970s.

Molecular Structure Analysis

The InChI code for “1-(4-Phenylpiperidin-1-yl)hexan-2-ol” is 1S/C17H27NO/c1-2-3-9-17(19)14-18-12-10-16(11-13-18)15-7-5-4-6-8-15/h4-8,16-17,19H,2-3,9-14H2,1H3 . This indicates that the compound has a piperidine ring attached to a phenyl group and a hexan-2-ol group.Its physical form and other properties might vary depending on the conditions of storage and handling .

Wissenschaftliche Forschungsanwendungen

Chemoselective Oxidation

Chloroperoxidase from Caldariomyces fumago has been explored for the oxidation of hexen-1-ols, offering insights into chemoselective oxidation processes. This enzyme catalyzes the oxidation of primary alcohols to aldehydes with high selectivity, an area of potential application for 1-(4-Phenylpiperidin-1-yl)hexan-2-ol in synthetic organic chemistry (Lindborg, Tanskanen, & Kanerva, 2009).

Enantioselective Synthesis

The catalytic enantioselective addition of diethylzinc to benzaldehydes using camphor-derived amino alcohols as ligands demonstrates the utility of such compounds in asymmetric synthesis. This methodology could be extended to the use of 1-(4-Phenylpiperidin-1-yl)hexan-2-ol as a ligand or catalyst for the enantioselective synthesis of alcohols and other functionalized organic molecules (Nevalainen & Nevalainen, 2001).

Sigma Receptor Ligands

Research on substituted 1-phenyl-2-cyclopropylmethylamines highlights the significance of phenylpiperidine compounds in the development of sigma receptor ligands. These compounds, including structures related to 1-(4-Phenylpiperidin-1-yl)hexan-2-ol, show high affinity for sigma receptors, suggesting potential applications in neuropharmacology and the development of therapeutic agents (Prezzavento et al., 2007).

Green Plant Growth Stimulators

The synthesis and application of dimethyl [1-(benzyl-, 2-phenylethyl-) -4-hydroxypiperidin-4-yl)]phosphonates, related to 1-(4-Phenylpiperidin-1-yl)hexan-2-ol, in complexation with β-cyclodextrin have been shown to stimulate the growth and development of spring wheat. This suggests the potential use of such compounds in agriculture as growth enhancers or protectants (Malmakova et al., 2019).

Sigma Receptors and Pyrrolidin-2-one Derivatives

The synthesis of phenylpiperazine and phenylpiperidine derivatives, including the core structure of 1-(4-Phenylpiperidin-1-yl)hexan-2-ol, has been evaluated for antiarrhythmic and antihypertensive activities. These compounds show significant binding affinity for alpha1-adrenoceptors and possess potential therapeutic benefits in cardiovascular diseases (Kulig et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

1-(4-phenylpiperidin-1-yl)hexan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-2-3-9-17(19)14-18-12-10-16(11-13-18)15-7-5-4-6-8-15/h4-8,16-17,19H,2-3,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVILKFPVOGFNJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CN1CCC(CC1)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Phenylpiperidin-1-yl)hexan-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2632920.png)

![ethyl 3-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2632921.png)

![[4-(Pyrrolidine-1-carbonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2632922.png)

![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/no-structure.png)

![2-Oxabicyclo[3.1.1]heptan-1-ylmethanol](/img/structure/B2632930.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2632931.png)

![5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B2632932.png)

![1-tert-butyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2632935.png)

![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2632938.png)